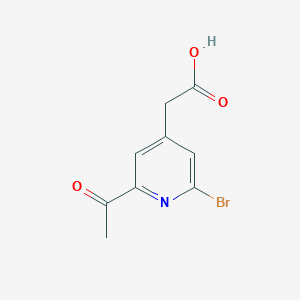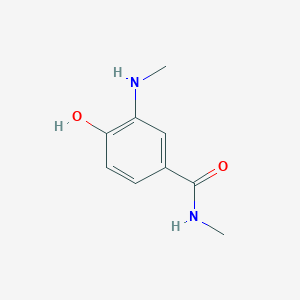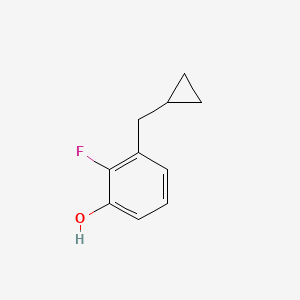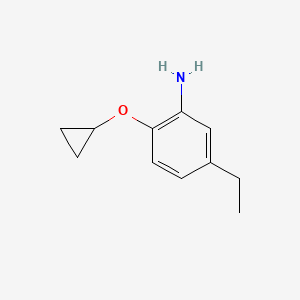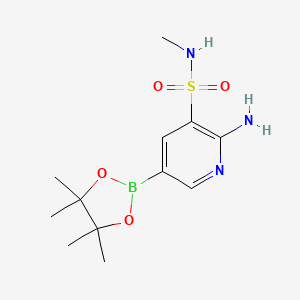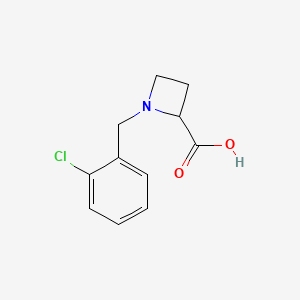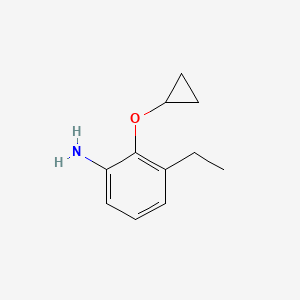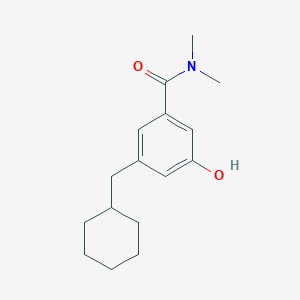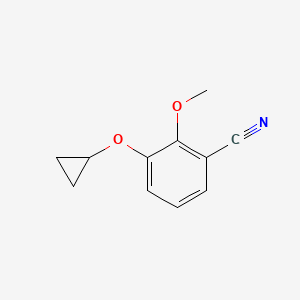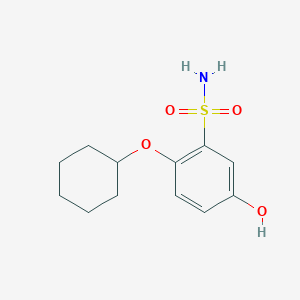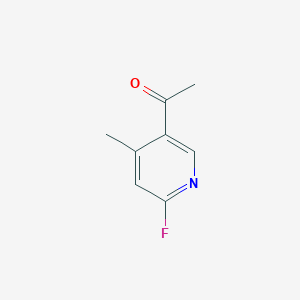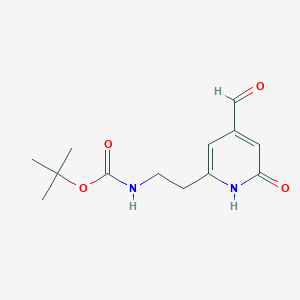
(7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate is a complex organic molecule that features a benzofuran core with a tert-butoxycarbonylamino group and a trifluoromethanesulfonate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate typically involves multiple steps. One common route starts with the preparation of the benzofuran core, followed by the introduction of the tert-butoxycarbonylamino group. The final step involves the formation of the trifluoromethanesulfonate ester. Specific reaction conditions, such as the use of coupling reagents and protecting groups, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzofuran core can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonate group .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable for constructing diverse chemical structures .
Biology and Medicine
In biology and medicine, derivatives of this compound may be explored for their potential pharmacological activities. The tert-butoxycarbonylamino group is often used as a protecting group in peptide synthesis, which is crucial for developing new drugs .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties .
Wirkmechanismus
The mechanism by which (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate exerts its effects depends on its specific application. In chemical reactions, the trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the tert-butoxycarbonylamino group can protect amino groups during peptide synthesis, preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl chloride
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl bromide
- (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl iodide
Uniqueness
Compared to these similar compounds, (7-(Tert-butoxycarbonylamino)-2,3-dihydrobenzofuran-2-YL)methyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group than halides. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .
Eigenschaften
Molekularformel |
C15H18F3NO6S |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
[7-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1-benzofuran-2-yl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C15H18F3NO6S/c1-14(2,3)25-13(20)19-11-6-4-5-9-7-10(24-12(9)11)8-23-26(21,22)15(16,17)18/h4-6,10H,7-8H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
FWHOUZLWMRSPIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OC(C2)COS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


